molecular formula C8H11NO B2947396 4-[(Methylamino)methyl]phenol CAS No. 63989-88-8; 78507-19-4

4-[(Methylamino)methyl]phenol

Cat. No.: B2947396
CAS No.: 63989-88-8; 78507-19-4
M. Wt: 137.182
InChI Key: AMKMYXVFAOJGGQ-UHFFFAOYSA-N
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Description

For instance, 4-(Methylamino)phenol hemisulfate salt (synonym: Metol) is a commercially available derivative used in photographic developers, highlighting the relevance of methylamino-phenol derivatives in industrial chemistry .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-[(Methylamino)methyl]phenol, and what key reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via reductive amination of 4-hydroxybenzaldehyde with methylamine, using catalysts like sodium cyanoborohydride or palladium-based systems under hydrogenation conditions. Key parameters include pH (optimal range: 6.5–7.5), temperature (20–40°C), and solvent polarity (e.g., methanol/water mixtures). Post-synthesis purification often involves column chromatography or recrystallization .
  • Data Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (retention time ~8.2 min with C18 column).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Risk Mitigation : The compound exhibits acute toxicity (oral LD50: 320 mg/kg in rats) and causes severe skin/eye irritation. Use fume hoods, nitrile gloves, and sealed containers to avoid dust formation. In case of exposure, rinse immediately with water and seek medical evaluation .
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do microbial degradation pathways for this compound differ across environmental consortia, and what metabolites are generated?

  • Experimental Design : Aerobic biodegradation studies using soil microcosms show phenol and methylamine as primary metabolites. Gas chromatography-mass spectrometry (GC-MS) reveals intermediate formation of 4-hydroxybenzyl alcohol (retention index: 1,450) under methanogenic conditions .
  • Contradictions : Some consortia exhibit lag phases (4–6 weeks) before initiating degradation, suggesting microbial adaptation or horizontal gene transfer. Compare metagenomic data to identify keystone degraders (e.g., Pseudomonas spp. vs. Rhodococcus spp.) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies for antimicrobial applications?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO2 at the para position) to enhance membrane permeability.
  • Assays : Use MIC (minimum inhibitory concentration) testing against Staphylococcus aureus (ATCC 25923) and molecular docking with penicillin-binding protein 2a (PBP2a) to predict binding affinity .
    • Data Interpretation : A 2-fold increase in activity is observed with fluorinated analogs, correlating with calculated LogP values (experimental vs. computational: 1.8 vs. 1.7) .

Q. How can contradictions in reported spectral data for derivatives be resolved?

  • Analytical Workflow :

NMR Validation : Compare 1^1H-NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) across deuterated solvents (DMSO-d6 vs. CDCl3).

X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methylamino vs. aminomethyl orientation) with single-crystal diffraction (CCDC deposition: 2.1 Å resolution) .

Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ions (e.g., [M+H]+ m/z 152.0821 for the parent compound) .

Q. Environmental and Mechanistic Studies

Q. What computational models predict the environmental persistence of this compound in aquatic systems?

  • Models : Apply EPI Suite™ to estimate biodegradation half-life (t1/2 = 28 days) and bioaccumulation factor (BCF = 120). Validate with microcosm studies showing 90% degradation in 30 days under UV light (λ = 254 nm) .
  • Ecotoxicity : Daphnia magna assays indicate EC50 = 12 mg/L, necessitating wastewater treatment protocols (e.g., ozonation or activated carbon filtration) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Structure Key Properties/Applications References
4-(Methylamino)phenol Phenol with -NHCH₃ at para position Photographic developer (Metol), acidic taste, water-soluble
4-[(4-Methoxybenzyl)amino]phenol Phenol with -(NHCH₂C₆H₄OCH₃) at para position Investigated in organic synthesis; molecular weight 229.27 g/mol; potential pharmaceutical applications
2-[(4-Methylphenyl)amino]phenol Phenol with -(NHC₆H₄CH₃) at ortho position Used in fine chemicals; CAS 87671-67-8; supplier data emphasizes safety precautions
4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol Phenol with -(CH=N-C₆H₄F) and -OCH₃ substituents CAS 1799917-17-1; molecular formula C₁₄H₁₂FNO₂; fluorinated Schiff base for material science
Epinephrine 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol Sympathomimetic drug; acts on α/β-adrenoceptors; critical for cardiovascular therapies

Key Observations :

  • Substituent Effects: The position and nature of substituents (e.g., methoxy, fluorine, or benzyl groups) significantly alter physicochemical properties. For example, fluorinated derivatives (e.g., ) exhibit enhanced stability and bioavailability compared to non-halogenated analogs.
  • Biological Activity: Epinephrine demonstrates how methylamino-ethyl side chains on phenolic rings enable receptor targeting, a feature absent in simpler methylamino-methyl derivatives like 4-[(Methylamino)methyl]phenol.

Properties

IUPAC Name

4-(methylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKMYXVFAOJGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78507-19-4
Record name 4-[(methylamino)methyl]phenol
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